molecular formula C8H17NO B14879979 1-Ethyl-4,4-dimethylpyrrolidin-3-ol

1-Ethyl-4,4-dimethylpyrrolidin-3-ol

Cat. No.: B14879979
M. Wt: 143.23 g/mol
InChI Key: YDRJLCCSTMYWDP-UHFFFAOYSA-N
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Description

1-Ethyl-4,4-dimethylpyrrolidin-3-ol is a chemical compound belonging to the pyrrolidine family Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4,4-dimethylpyrrolidin-3-ol typically involves the reaction of 4,4-dimethylpyrrolidin-3-one with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4,4-dimethylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted pyrrolidines.

Scientific Research Applications

1-Ethyl-4,4-dimethylpyrrolidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-4,4-dimethylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. Its effects are mediated through binding to specific proteins or enzymes, altering their activity and leading to physiological responses.

Comparison with Similar Compounds

1-Ethyl-4,4-dimethylpyrrolidin-3-ol can be compared with other similar compounds such as:

    Pyrrolidine: The parent compound with a simpler structure.

    Pyrrolidin-2-one: A lactam derivative with different biological activities.

    4,4-Dimethylpyrrolidin-3-one: A precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its specific ethyl and dimethyl substitutions, which confer distinct chemical and biological properties compared to its analogs. These structural features enhance its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

1-ethyl-4,4-dimethylpyrrolidin-3-ol

InChI

InChI=1S/C8H17NO/c1-4-9-5-7(10)8(2,3)6-9/h7,10H,4-6H2,1-3H3

InChI Key

YDRJLCCSTMYWDP-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(C(C1)(C)C)O

Origin of Product

United States

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